![molecular formula C20H19N3O3S B2536643 Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate CAS No. 873857-04-6](/img/structure/B2536643.png)

Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

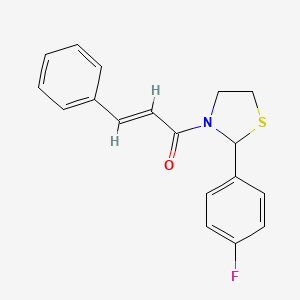

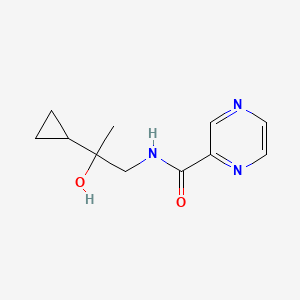

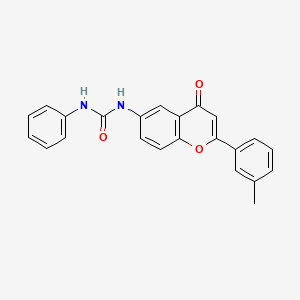

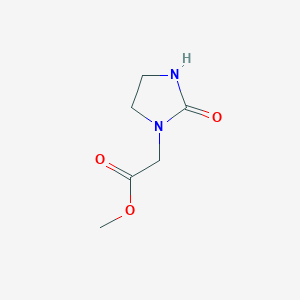

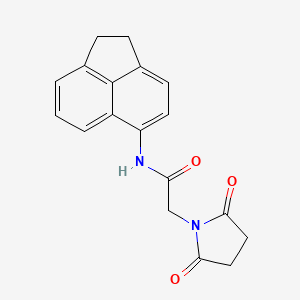

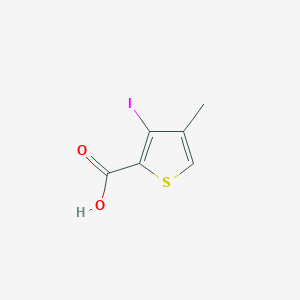

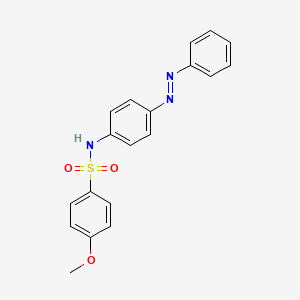

“Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate” is a compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . The thiazole ring is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Mécanisme D'action

Target of Action

The primary target of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have shown significant inhibitory activity against this bacterium .

Mode of Action

tuberculosis . The compound’s interaction with its target may involve the formation of hydrogen bonds with –OH and –NH protons, followed by the deprotonation of the most acidic protons .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biological activities such as antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The compound’s effect on these pathways could lead to downstream effects that inhibit the growth of M. tuberculosis .

Result of Action

The result of the compound’s action is the inhibition of the growth of M. tuberculosis . This is achieved through its interaction with the bacterium and its effect on various biochemical pathways .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is its potential therapeutic applications. This compound has been shown to have a number of pharmacological properties that make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its toxicity. This compound has been shown to be toxic at high doses, which limits its use in certain applications.

Orientations Futures

There are a number of future directions for the study of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound and its effects on various diseases. Additionally, the toxicity of this compound needs to be further studied to determine safe doses for therapeutic use.

Méthodes De Synthèse

The synthesis of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate involves the reaction of 2-aminothiophenol with 2-bromo-3-pyridinecarboxaldehyde to form 2-(benzo[d]thiazol-2-yl)pyridine. The resultant product is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained by methylation of the piperidine nitrogen using methyl iodide.

Applications De Recherche Scientifique

Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been shown to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-20(25)13-8-11-23(12-9-13)19(24)14-5-4-10-21-17(14)18-22-15-6-2-3-7-16(15)27-18/h2-7,10,13H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUMNOOECPZUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2536574.png)

![2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2536581.png)